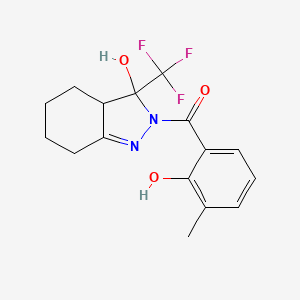

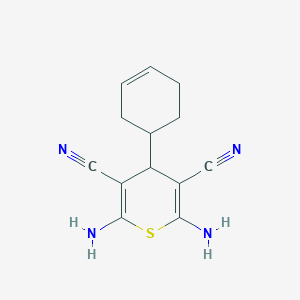

![molecular formula C20H13I3N2O2 B4944436 N-[4-(benzoylamino)phenyl]-2,3,5-triiodobenzamide](/img/structure/B4944436.png)

N-[4-(benzoylamino)phenyl]-2,3,5-triiodobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(benzoylamino)phenyl]-2,3,5-triiodobenzamide (also known as iopamidol) is a nonionic iodinated radiographic contrast agent that is used in medical imaging procedures. It was first synthesized in the 1970s and has since become a widely used contrast agent due to its favorable safety profile and effectiveness in enhancing image quality.

Mécanisme D'action

Iopamidol works by absorbing X-rays and creating contrast between different tissues in the body. It is administered intravenously and quickly circulates throughout the body, allowing for clear visualization of organs and structures.

Biochemical and Physiological Effects:

Iopamidol is excreted primarily through the kidneys and has a low risk of causing adverse reactions. However, in rare cases, it may cause allergic reactions or kidney damage in patients with pre-existing renal impairment.

Avantages Et Limitations Des Expériences En Laboratoire

Iopamidol has several advantages for use in lab experiments. It is highly water-soluble and has a low toxicity profile, making it a safe and effective contrast agent for in vivo imaging studies. However, its use is limited by its cost and availability, as well as its lack of stability in certain experimental conditions.

Orientations Futures

There are several potential future directions for research involving iopamidol. These include the development of new formulations with improved stability and targeting capabilities, as well as the investigation of its potential use in theranostic applications. Additionally, further studies may be conducted to better understand its mechanisms of action and potential side effects.

Méthodes De Synthèse

Iopamidol is synthesized through a multi-step process involving the reaction of 2,3,5-triiodobenzoic acid with N-benzoyl-4-aminophenol. The resulting product is then acylated with isopropyl alcohol to form the final compound.

Applications De Recherche Scientifique

Iopamidol is commonly used in medical imaging procedures such as computed tomography (CT) scans, angiograms, and myelograms. Its ability to enhance image quality allows for more accurate diagnoses and treatment plans.

Propriétés

IUPAC Name |

N-(4-benzamidophenyl)-2,3,5-triiodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13I3N2O2/c21-13-10-16(18(23)17(22)11-13)20(27)25-15-8-6-14(7-9-15)24-19(26)12-4-2-1-3-5-12/h1-11H,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBYVRVLMFGLJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C(=CC(=C3)I)I)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13I3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4944353.png)

![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B4944371.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B4944391.png)

![3-chloro-N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4944396.png)

![N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4944406.png)

![ethyl 5-(anilinocarbonyl)-2-[(cyclopropylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4944407.png)

![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B4944431.png)

![1,3-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4944467.png)

![methyl 1-amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B4944475.png)